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molecular formula C8H10ClNO B1642339 [2-(Aminomethyl)-5-chlorophenyl]methanol

[2-(Aminomethyl)-5-chlorophenyl]methanol

Cat. No. B1642339
M. Wt: 171.62 g/mol
InChI Key: YISNNVIIGCZJFE-UHFFFAOYSA-N
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Patent
US06610701B2

Procedure details

To LAH (1 M/Et2O, 104.4 ml, 104.4 mmol) in anhydrous THF (300 ml) at 0° C. was added methyl 5-chloro-2-cyanobenzoate (9.28 g, 0.512 mmol) maintaining the temperature below 20° C. After one half hour, quenched at OC with water (3.97 ml), NaOH (1N, 11.9 ml, 11.9 mmol) and water (3.97 ml). A precipitate was filtered out and washed with THF. The filtrate was concentrated in vacuo and was used immediately in the next step.
Name
Quantity
104.4 mL
Type
reactant
Reaction Step One
Quantity
9.28 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
3.97 mL
Type
reactant
Reaction Step Two
Name
Quantity
11.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.97 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[Cl:7][C:8]1[CH:9]=[CH:10][C:11]([C:18]#[N:19])=[C:12]([CH:17]=1)[C:13](OC)=[O:14].O.[OH-].[Na+]>C1COCC1>[NH2:19][CH2:18][C:11]1[CH:10]=[CH:9][C:8]([Cl:7])=[CH:17][C:12]=1[CH2:13][OH:14] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
104.4 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
9.28 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)OC)C1)C#N
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.97 mL
Type
reactant
Smiles
O
Name
Quantity
11.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.97 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 20° C
WAIT
Type
WAIT
Details
After one half hour
FILTRATION
Type
FILTRATION
Details
A precipitate was filtered out
WASH
Type
WASH
Details
washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
Smiles
NCC1=C(C=C(C=C1)Cl)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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